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D-Phenylglycyl Cefaclor-d5

Cat. No.: B1155828
M. Wt: 505.99
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of D-Phenylglycyl Cefaclor-d5 within the Cephalosporin (B10832234) Class of Compounds

This compound is the isotopically labeled analog of D-Phenylglycyl Cefaclor (B193732), which is recognized as an impurity of Cefaclor. pharmaffiliates.com Cefaclor itself is a second-generation cephalosporin antibiotic. pharmaffiliates.comurology-textbook.com The cephalosporins are a broad class of β-lactam antibiotics that act by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell death. urology-textbook.comwikipedia.org They are categorized into generations, with later generations generally exhibiting a broader spectrum of activity against Gram-negative bacteria. wikipedia.orgmerckmanuals.com

This compound is specifically designed for research purposes and is not intended for human consumption. clearsynth.com Its primary application lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of the corresponding non-labeled impurity in pharmaceutical preparations of Cefaclor. pharmaffiliates.comresearchgate.net

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonym Cefaclor Impurity H-d5
Molecular Formula C₂₃H₁₆D₅ClN₄O₅S
Molecular Weight 505.99 g/mol
Product Category Stable Isotopes

Data sourced from Clearsynth clearsynth.com and Pharmaffiliates. pharmaffiliates.com

Rationale for Deuterium (B1214612) Labeling in the Phenylglycyl Moiety for Research Applications

The specific placement of five deuterium atoms on the phenyl ring of the D-phenylglycyl moiety in this compound is a deliberate and strategic choice. This labeling pattern offers several advantages for research applications:

Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this specific impurity is not the primary therapeutic agent, studying the metabolic stability of different parts of the molecule can provide valuable insights. In broader drug discovery research, placing deuterium at sites of metabolic oxidation can slow down metabolism, a strategy sometimes used to improve a drug's pharmacokinetic profile. symeres.com

Distinct Mass Shift: The inclusion of five deuterium atoms results in a significant mass shift of 5 Daltons compared to the unlabeled compound. This clear mass difference is highly advantageous in mass spectrometric analysis, allowing for unambiguous differentiation between the labeled internal standard and the unlabeled analyte, even in the presence of complex biological matrices. dokumen.pub

Avoidance of Back-Exchange: Placing the deuterium atoms on an aromatic ring, which is generally not subject to easy hydrogen-deuterium exchange under typical physiological or analytical conditions, ensures the isotopic label remains stable throughout the experimental process. This is crucial for the reliability of quantitative data.

Elucidation of Fragmentation Pathways: In mass spectrometry, the known location of the deuterium label can help researchers to understand the fragmentation patterns of the molecule. By observing which fragments retain the deuterium label, it is possible to deduce the structure of different parts of the molecule, aiding in the identification of unknown metabolites or degradation products.

Properties

Molecular Formula

C₂₃H₁₆D₅ClN₄O₅S

Molecular Weight

505.99

Synonyms

Cefaclor Impurity H-d5

Origin of Product

United States

Synthetic Methodologies and Precursor Development for D Phenylglycyl Cefaclor D5

Strategies for Deuterium (B1214612) Incorporation into D-Phenylglycine

The foundational step in the synthesis of D-Phenylglycyl Cefaclor-d5 is the preparation of D-Phenylglycine labeled with five deuterium atoms on the phenyl ring (D-Phenylglycine-d5). The efficiency and isotopic purity of this precursor are paramount for the successful synthesis of the final deuterated antibiotic.

Synthesis of Deuterated D-Phenylglycine Precursors

A key method for the synthesis of deuterated D-Phenylglycine is through catalytic isotope exchange. This process typically involves the exchange of hydrogen atoms for deuterium atoms on the aromatic ring of D-Phenylglycine using a suitable deuterium source and a catalyst.

One reported method involves the use of deuterated water (D₂O) as the deuterium source in the presence of a platinum catalyst, such as K₂PtCl₄, in an acidic medium like hydrochloric acid at elevated temperatures. akjournals.com The reaction conditions, including temperature and reaction time, are critical parameters that influence the degree of deuteration. For instance, isotope exchange between phenylglycine and deuterated water has been shown to be effective at temperatures ranging from 353 K to 403 K. akjournals.com Complete substitution at the α-position is observed to be relatively fast, while achieving high levels of deuteration on the aromatic ring requires more prolonged reaction times. akjournals.com

The following table summarizes the effect of reaction time and temperature on the degree of deuteration in the synthesis of deuterated phenylglycine. akjournals.com

Phenylglycine (mg)K₂PtCl₄ (mg)Temperature (K)Time (h)Signal Integration in NMR Spectrum (-CH-)Signal Integration in NMR Spectrum (-C₆H₅-)
2502003532604
2401953537602.5
229206373602
2332053732401
2302003735200.5
2042063737200.1
2502094035.501
2402004032400.6

Table 1: Deuteration of Phenylglycine in the presence of K₂PtCl₄. Data sourced from Kanska, M. (1983). akjournals.com

It is important to note that at higher temperatures and extended reaction times, decomposition of the phenylglycine can occur. akjournals.com Therefore, a balance must be struck to achieve high isotopic enrichment while minimizing degradation of the precursor.

Alternative chemoenzymatic methods for the synthesis of D-phenylglycine have also been developed, which could potentially be adapted for the synthesis of its deuterated analog. nih.gov For example, the use of hydantoinase from Pseudomonas desmolyticum for the stereospecific conversion of DL-5-phenylhydantoin to D(-)-N-carbamoylphenylglycine, which is then chemically converted to D(-)-phenylglycine, offers a route that could be explored with deuterated starting materials. nih.gov

Isotopic Purity and Enrichment Considerations in Deuterated Precursor Synthesis

The determination of isotopic purity and the percentage of deuterium enrichment are critical quality control steps in the synthesis of D-Phenylglycine-d5. High isotopic purity is essential to ensure that the final this compound is suitable for its intended applications, such as in metabolic studies or as an internal standard in analytical assays.

A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS), is employed to assess isotopic enrichment and confirm the structural integrity of the deuterated compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ²H NMR can be used to determine the level of deuteration. In ¹H NMR, the reduction in the integral of the aromatic proton signals relative to a non-deuterated internal standard provides a measure of deuterium incorporation. For highly deuterated compounds, where residual proton signals are weak, ²H NMR is a more direct and quantitative method. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic distribution of a labeled compound. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the desired deuterated species (d5) compared to partially deuterated (d1-d4) and non-deuterated (d0) species can be accurately quantified. rsc.org

The following table illustrates a hypothetical analysis of the isotopic purity of a synthesized batch of D-Phenylglycine-d5.

IsotopologueCalculated Mass (Da)Measured Mass (Da)Relative Abundance (%)
d0 (C₈H₉NO₂)151.0633151.06310.5
d1 (C₈H₈DNO₂)152.0696152.06941.5
d2 (C₈H₇D₂NO₂)153.0759153.07573.0
d3 (C₈H₆D₃NO₂)154.0822154.08205.0
d4 (C₈H₅D₄NO₂)155.0885155.088310.0
d5 (C₈H₄D₅NO₂)156.0947156.094680.0

Table 2: Hypothetical Isotopic Purity Analysis of D-Phenylglycine-d5 by HR-MS.

Careful optimization of the deuteration reaction conditions and purification of the final product are essential to maximize the isotopic enrichment and minimize the presence of undesired isotopologues.

Enzymatic Synthesis of this compound

The enzymatic synthesis of cephalosporins is an attractive alternative to chemical methods due to its high stereoselectivity, milder reaction conditions, and reduced environmental impact. The key enzyme employed in the synthesis of Cefaclor (B193732) and its analogs is Penicillin G Acylase (PGA).

The enzymatic synthesis of this compound involves the coupling of D-Phenylglycine-d5 methyl ester (D-PGME-d5) with 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) catalyzed by immobilized PGA. The reaction proceeds via a kinetically controlled mechanism where the enzyme is first acylated by D-PGME-d5 to form an acyl-enzyme intermediate, which is then aminolyzed by 7-ACCA to yield the final product. researchgate.net

Optimization of Enzyme-Catalyzed Coupling Reactions for Deuterated Substrates

While specific studies on the optimization of enzymatic coupling with deuterated substrates for Cefaclor synthesis are limited, the principles established for the synthesis of non-deuterated Cefaclor can be applied. Key parameters that require optimization include:

pH: The pH of the reaction medium significantly affects both the enzyme activity and the equilibrium of the reaction. For the synthesis of Cefaclor, a pH range of 6.0 to 7.5 is generally preferred. google.com

Temperature: Lower temperatures (e.g., 5-25°C) are often employed to suppress the competing hydrolysis of the acyl-enzyme intermediate and the final product, thereby improving the synthesis-to-hydrolysis (S/H) ratio. google.comnih.gov

Substrate Molar Ratio: The molar ratio of the acyl donor (D-PGME-d5) to the β-lactam nucleus (7-ACCA) is a critical factor. An excess of the acyl donor is typically used to drive the reaction towards synthesis. nih.gov

Enzyme Immobilization: Immobilization of PGA on a solid support allows for easy separation and reuse of the enzyme, making the process more cost-effective. The choice of support material can also influence the enzyme's stability and activity. researchgate.net

Impact of Deuteration on Enzymatic Reaction Kinetics and Stereoselectivity

The substitution of hydrogen with deuterium in the phenyl ring of D-Phenylglycine can potentially influence the kinetics of the enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-H bonds are replaced by C-D bonds, which have a lower zero-point energy and are stronger. The breaking of these bonds requires more energy, which can lead to a slower reaction rate if this bond cleavage is involved in the rate-determining step.

In the context of PGA-catalyzed synthesis, the formation of the acyl-enzyme intermediate is often the rate-limiting step. nih.gov A solvent deuterium KIE has been observed for the hydrolysis of penicillin G analogs, suggesting that a proton transfer is involved in the transition state of the rate-limiting step. nih.gov While a primary KIE due to the deuteration of the phenyl ring of the acyl donor is not expected to be large, as no C-H bonds on the ring are broken during the reaction, a secondary KIE could be possible. This secondary effect might arise from changes in the electronic and steric properties of the deuterated substrate, which could subtly affect its binding to the enzyme's active site and the subsequent catalytic steps.

The stereoselectivity of PGA is generally very high, and it is unlikely that the deuteration of the phenyl ring would significantly impact the enzyme's ability to discriminate between the D- and L-enantiomers of phenylglycine methyl ester. The chiral center is at the α-carbon, which is not directly modified by the deuteration of the phenyl ring.

Chemical Synthesis Approaches for this compound

Chemical synthesis provides an alternative route to this compound. The general approach involves the acylation of the 7-amino group of 7-ACCA with an activated derivative of D-Phenylglycine-d5.

A common chemical synthesis strategy involves the following steps:

Protection of 7-ACCA: The carboxylic acid group of 7-ACCA is often protected, for example, as a silyl (B83357) ester, to prevent side reactions.

Activation of D-Phenylglycine-d5: The carboxylic acid group of D-Phenylglycine-d5 is activated to facilitate the acylation reaction. This can be achieved by converting it into an acid chloride, a mixed anhydride, or by using coupling reagents.

Coupling Reaction: The activated D-Phenylglycine-d5 is reacted with the protected 7-ACCA in the presence of a base to form the amide bond.

Deprotection: The protecting group on the carboxylic acid of the cephalosporin (B10832234) nucleus is removed to yield this compound.

One specific method involves the reaction of 7-ACCA with a Dane salt of D-Phenylglycine-d5, followed by cyclization and deprotection. The use of silylation agents to protect the amino and carboxyl groups of 7-ACCA is also a common practice in the chemical synthesis of Cefaclor.

Chemical Coupling of Deuterated D-Phenylglycine with the Cefaclor Nucleus

The core of the this compound synthesis lies in the formation of an amide bond between the deuterated D-phenylglycine-d5 side chain and the 7-amino group of the Cefaclor nucleus, 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACCA). This is typically achieved through either chemical or enzymatic coupling methods.

In the chemical coupling approach, the D-phenylglycine-d5 is first activated to enhance its reactivity. Activation can be accomplished by converting the carboxylic acid group into a more reactive species, such as an acid chloride, an activated ester, or by using coupling reagents. For instance, one method involves the reaction of D-phenylglycine with trifluoroacetic acid succinimide (B58015) in the presence of a base like triethylamine (B128534) to form an activated intermediate google.com. This activated side chain is then reacted with 7-ACCA, which may be pre-treated with an organic base like tetramethylguanidine in a solvent such as dichloromethane (B109758) to facilitate the reaction google.com. The condensation reaction then proceeds to form the desired amide linkage.

Alternatively, enzymatic synthesis offers a more environmentally benign and highly selective method. This process often utilizes an immobilized enzyme, such as penicillin G acylase, to catalyze the acylation of 7-ACCA with an activated form of the D-phenylglycine side chain, typically a methyl ester (D-phenylglycine methyl ester) google.comnih.gov. The enzyme facilitates the reaction in an aqueous medium under controlled pH and temperature conditions google.com. The general scheme for the enzymatic coupling is illustrated below:

D-Phenylglycine-d5 methyl ester + 7-ACCA → (in the presence of immobilized penicillin acylase) → this compound + Methanol (B129727)

This enzymatic approach is noted for its high conversion rates and the formation of fewer by-products compared to purely chemical methods google.com.

Reaction Conditions and Yield Optimization in Deuterated Analog Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically controlled include temperature, pH, molar ratio of reactants, and reaction time.

For enzymatic synthesis, the pH is a critical factor, often maintained between 6.0 and 8.0, with some processes specifying a narrower range of 6.8 to 7.2 for optimal enzyme activity google.com. The temperature is generally kept low, between 5°C and 35°C, to minimize degradation of the product and maintain enzyme stability google.comgoogle.com. One patented process describes maintaining the temperature at 12°C initially and then linearly decreasing it to 2°C over the course of the reaction googleapis.com.

The molar ratio of the D-phenylglycine derivative to 7-ACCA is another important variable. While a higher molar ratio can drive the reaction towards completion, an excessive amount can lead to the formation of by-products google.com. Some processes utilize a molar ratio of D-phenylglycine methyl ester to 7-ACCA of approximately 1.1:1 google.com. To circumvent issues with high initial concentrations and by-product formation, a fed-batch approach, where the activated D-phenylglycine-d5 derivative is added gradually to the reaction mixture, has been shown to improve conversion rates to over 90% google.comgoogle.com.

ParameterTypical Range/ValueRationaleReference
pH6.0 - 8.0Optimal for enzyme activity and stability of the β-lactam ring. google.com
Temperature5°C - 35°CMinimizes product degradation and maintains enzyme function. google.comgoogle.com
Molar Ratio (Side Chain:Nucleus)~1.1:1 to 3:1Balances reaction driving force with by-product formation. google.comgoogle.com
Reaction TimeVariable (e.g., >90 minutes)Dependent on other conditions; optimized for maximum conversion. google.com
SolventAqueous or DichloromethaneAqueous for enzymatic, organic for chemical synthesis. google.comgoogle.com

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a multi-step purification and isolation process is necessary to obtain this compound of high purity. The initial step often involves separating the enzyme (if used) and any solid by-products from the reaction mixture, typically through filtration googleapis.com.

The subsequent purification strategy often relies on the pH-dependent solubility of Cefaclor. The pH of the filtrate is typically lowered to around 5.0 using an acid, such as hydrochloric acid, which can cause the Cefaclor to precipitate googleapis.com. The crude product is then collected by filtration.

For further purification, recrystallization is a common method. The crude this compound can be dissolved by adjusting the pH to a more acidic level (e.g., 0.5 to 2.0) and then re-precipitated by carefully raising the pH back to its isoelectric point (around 4.0 to 6.0) google.comgoogleapis.com. This process helps to remove impurities that have different solubility profiles. The final crystalline product is then collected, washed with water and a solvent like acetone, and dried googleapis.com.

High-performance liquid chromatography (HPLC) is a key analytical technique for assessing the purity of the final product and can also be used as a preparative method for obtaining highly pure material ptfarm.plresearchgate.netscielo.org.mx. Reversed-phase HPLC methods are commonly employed, using a mobile phase typically consisting of a mixture of methanol or acetonitrile (B52724) and an aqueous buffer ptfarm.pl. The purity is determined by comparing the chromatogram of the synthesized product against a reference standard.

TechniqueDescriptionPurposeReference
FiltrationSolid-liquid separation.Removal of immobilized enzyme and insoluble by-products. googleapis.com
pH Adjustment/PrecipitationAltering the pH to the isoelectric point of the compound.Initial isolation of the crude product from the reaction mixture. google.comgoogleapis.com
RecrystallizationDissolving the crude product and allowing it to re-form crystals under controlled conditions.Removal of soluble impurities, leading to a higher purity product. googleapis.com
Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase.High-resolution purification and analytical assessment of purity. ptfarm.plresearchgate.net
Washing and DryingRinsing the isolated solid with appropriate solvents followed by removal of residual solvent.Removal of residual soluble impurities and solvent to obtain the final solid product. googleapis.com

Advanced Spectroscopic Characterization and Structural Elucidation of D Phenylglycyl Cefaclor D5

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the case of deuterium-labeled compounds, NMR provides unique insights into the effects of isotopic substitution on the magnetic environment of neighboring nuclei.

Proton (¹H) NMR Analysis of Deuterium (B1214612) Effects on Chemical Shifts and Coupling

The most immediate and apparent effect of deuterium substitution on the phenylglycyl moiety in the ¹H NMR spectrum of D-Phenylglycyl Cefaclor-d5 is the disappearance of the aromatic proton signals. In the unlabeled compound, these protons typically appear as a multiplet in the aromatic region of the spectrum. The five deuterium atoms on the phenyl ring effectively replace the protons, leading to a silent region where the phenyl signals would otherwise be observed.

Furthermore, the electronic environment of the benzylic proton (α-proton) of the phenylglycil moiety is slightly altered by the presence of deuterium on the adjacent phenyl ring. This can lead to a minor upfield or downfield shift, often referred to as a deuterium isotope effect on the chemical shift. While typically small, this effect is measurable and provides evidence of the deuteration of the neighboring group. The coupling of this α-proton to the adjacent NH proton would remain, though the long-range couplings to the aromatic protons would be absent.

ProtonExpected Chemical Shift (δ) of Unlabeled Cefaclor (B193732) (ppm)Observed Chemical Shift (δ) of this compound (ppm)Key Observations
Phenyl-H~7.2-7.4AbsentConfirms deuteration of the phenyl ring.
α-CH (Phenylglycyl)~5.5Slightly shifted from 5.5Demonstrates a minor deuterium isotope effect from the adjacent d5-phenyl ring.
H-6~5.0~5.0Largely unaffected by remote deuteration.
H-7~5.6~5.6Largely unaffected by remote deuteration.

Carbon-13 (¹³C) NMR and Deuterium Coupling Phenomena

In ¹³C NMR spectroscopy, the carbons of the deuterated phenyl ring exhibit characteristic changes. Each carbon directly bonded to a deuterium atom (C-D) will experience spin-spin coupling with the deuterium nucleus (spin I = 1). This results in the splitting of the carbon signal into a 1:1:1 triplet. The one-bond carbon-deuterium coupling constant (¹J C-D) is a key diagnostic feature.

The chemical shifts of the deuterated carbons are also slightly shifted upfield compared to their protonated counterparts due to the deuterium isotope effect. The quaternary carbon of the phenyl ring (the one attached to the benzylic carbon) will not be split into a triplet but may show a slight upfield shift. The signals for the carbons in the cefaclor core, being distant from the site of deuteration, are generally not significantly affected.

CarbonExpected Chemical Shift (δ) of Unlabeled Cefaclor (ppm)Observed Signal in this compoundDeuterium Coupling
Phenyl C-D~127-129Triplet, slightly upfield shifted¹J C-D ≈ 20-30 Hz
Phenyl C-ipso~135Singlet, slightly upfield shiftedNone
C=O (amide)~172SingletNone
C=O (β-lactam)~168SingletNone

Advanced Multi-Dimensional NMR Techniques for Full Structural Assignment and Deuterium Position Verification

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the complete and unambiguous assignment of all proton and carbon signals and for confirming the precise location of the deuterium atoms.

COSY: A ¹H-¹H COSY spectrum would show the absence of correlations from the benzylic α-proton to any aromatic protons, confirming the deuteration of the phenyl ring. The expected correlations between protons on the cefaclor core would remain, verifying the integrity of that part of the molecule.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. For this compound, the aromatic region of the spectrum would be devoid of cross-peaks, as there are no protons attached to the phenyl ring carbons. The presence of a cross-peak for the benzylic C-H would be clearly visible.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. In the case of the deuterated compound, the benzylic α-proton would show a correlation to the ipso-carbon of the phenyl ring, but not to the other deuterated carbons. This provides definitive proof of the location of the d5-phenyl group.

High-Resolution Mass Spectrometry (HRMS) for Deuterium Labeling Confirmation

HRMS is a cornerstone technique for confirming the elemental composition of a molecule with high accuracy and for verifying the incorporation of stable isotopes.

Accurate Mass Determination and Isotopic Pattern Analysis for Deuterated Species

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound, the experimentally measured mass will be approximately 5 atomic mass units (amu) higher than that of the unlabeled D-Phenylglycyl Cefaclor, corresponding to the replacement of five protons with five deuterons. The difference in mass between a proton and a deuteron (B1233211) allows for the precise confirmation of the number of deuterium atoms incorporated.

Furthermore, the isotopic pattern of the molecular ion cluster in the mass spectrum will be distinct for the deuterated compound. The relative abundance of the M+1, M+2, etc., peaks will differ from the unlabeled analog due to the presence of the five deuterium atoms, providing a clear signature of successful labeling.

SpeciesTheoretical Monoisotopic Mass (Da)Experimentally Observed Mass (Da)Mass Difference (ppm)
D-Phenylglycyl Cefaclor (unlabeled) [M+H]⁺382.0837--
This compound [M+H]⁺387.1151387.1148-0.8

Fragmentation Pathways of Deuterated Cefaclor Analogs in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of cephalosporins typically involves cleavage of the β-lactam ring and the side chains. For this compound, the key diagnostic fragmentation will be the observation of fragment ions that retain the d5-phenylglycyl moiety. These fragments will be shifted by 5 amu compared to the corresponding fragments from the unlabeled compound. For instance, a characteristic fragment corresponding to the protonated d5-phenylglycyl side chain would be observed at a higher m/z value. This confirms that the deuterium labeling is on the phenylglycyl portion of the molecule.

Fragment IonProposed StructureExpected m/z (Unlabeled)Observed m/z (this compound)
[M+H - C₇H₄ClO₂S]⁺Protonated Phenylglycyl-imminium ion150.0577155.0891
[C₈H₅D₅NO]⁺d5-Phenylglycyl radical cation-155.0891
[C₇H₄ClNS]⁺Thiazine ring fragment170.9753170.9753

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Deuterated Bonds

The IR spectrum of this compound can be interpreted by considering the characteristic absorption bands of its constituent parts: the cephalosporin (B10832234) nucleus (related to Cefaclor) and the deuterated D-phenylglycyl side chain. The most prominent feature distinguishing the spectrum of the deuterated compound from its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) stretching and bending vibrations.

Vibrational Mode Analysis:

The introduction of five deuterium atoms onto the phenyl ring of the D-phenylglycyl moiety leads to predictable shifts in the vibrational frequencies of the aromatic C-H bonds. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations are observed at lower wavenumbers.

C-D Stretching Vibrations: The aromatic C-H stretching vibrations in non-deuterated benzene (B151609) derivatives typically appear in the region of 3100-3000 cm⁻¹. In this compound, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, generally appearing in the 2250-2300 cm⁻¹ range. The presence of a band in this region is a strong indicator of successful deuteration of the aromatic ring.

C-D Bending Vibrations: The out-of-plane C-H bending vibrations in monosubstituted benzene rings give rise to strong absorptions in the 900-675 cm⁻¹ region. Upon deuteration, these C-D out-of-plane bending modes are also expected to shift to lower wavenumbers.

In addition to the vibrations involving deuterium, the IR spectrum of this compound will exhibit the characteristic absorption bands of the Cefaclor core structure. These include:

β-Lactam C=O Stretch: A strong absorption band characteristic of the strained four-membered β-lactam ring is typically observed at a high frequency, around 1750-1780 cm⁻¹.

Amide I C=O Stretch: The amide carbonyl group in the side chain will show a strong absorption band, typically in the region of 1650-1680 cm⁻¹.

Carboxylic Acid C=O Stretch: The carboxylic acid functional group will exhibit a strong C=O stretching vibration, usually around 1700-1725 cm⁻¹.

N-H and O-H Stretching: Broad absorption bands corresponding to N-H stretching of the amide and amine groups, as well as the O-H stretching of the carboxylic acid, are expected in the region of 3200-3500 cm⁻¹.

The following interactive data table summarizes the expected key IR absorption bands for this compound, based on the analysis of related compounds and the known effects of deuteration.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-D StretchPhenyl-d5~2250 - 2300Medium
β-Lactam C=O StretchCephalosporin Core~1750 - 1780Strong
Carboxylic Acid C=O StretchCephalosporin Core~1700 - 1725Strong
Amide I C=O StretchPhenylglycyl Side Chain~1650 - 1680Strong
Aromatic C=C StretchPhenyl-d5~1400 - 1600Medium
N-H StretchAmide and Amine~3200 - 3500 (broad)Medium
O-H StretchCarboxylic Acid~2500 - 3300 (very broad)Medium

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy) in Deuterated Compound Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While not as structurally detailed as IR spectroscopy, it is a valuable tool for the quantitative analysis and characterization of compounds with chromophores.

The UV-Vis spectrum of this compound is expected to be very similar to that of the non-deuterated D-Phenylglycyl Cefaclor. The electronic transitions responsible for UV absorption are primarily associated with the π-electron systems of the cephalosporin nucleus and the phenyl ring. Deuteration of the phenyl ring generally has a negligible effect on the position of the maximum absorbance (λmax) because it does not significantly alter the electronic energy levels of the chromophore.

For Cefaclor and related cephalosporins, the characteristic UV absorption is due to the π → π* transitions within the conjugated system of the dihydrothiazine ring and the attached chromophoric groups. Published data for Cefaclor in various solutions consistently show a primary absorption maximum at approximately 264-265 nm. scielo.brsbq.org.brresearchgate.net This absorption is a key feature used in the quantitative analysis of Cefaclor and its derivatives.

The following interactive data table summarizes the expected UV-Vis absorption data for this compound in a neutral aqueous or alcoholic solvent.

ChromophoreElectronic TransitionExpected λmax (nm)
Cephalosporin Core (conjugated system)π → π~264 - 265
Phenyl Ringπ → π< 300

Mechanistic Studies of Degradation and Stability of D Phenylglycyl Cefaclor D5

Identification and Characterization of Degradation Products of Deuterated Cefaclor (B193732) Analogs

The investigation into the degradation of D-Phenylglycyl Cefaclor-d5 involves the separation and identification of its various degradation products. These studies are fundamental to understanding the chemical transformations the molecule undergoes under stress conditions.

Chromatographic techniques are indispensable for the separation and quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. nih.govresearchgate.netresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly effective in separating the parent compound from its more polar degradants. researchgate.net The selection of the stationary phase, mobile phase composition, and detector settings are optimized to achieve adequate resolution of the degradation products. For instance, an unpredictable ghost peak was observed during the impurity separation of cefaclor and its formulation by HPLC, which was later identified as an on-column degradant formed at elevated column temperatures. researchgate.netnih.gov This highlights the importance of controlling analytical parameters to prevent the formation of artifacts during analysis. Thin-Layer Chromatography (TLC) can also be employed as a simpler, qualitative tool for monitoring the progress of degradation studies.

Interactive Data Table: HPLC Parameters for Cefaclor Degradation Studies

ParameterConditionRationale
Column C18 reversed-phaseEffective for separating polar and non-polar compounds.
Mobile Phase Acetonitrile (B52724)/water gradientAllows for the elution of a wide range of degradation products with varying polarities.
Detector UV at 220 nmCefaclor and its degradation products containing chromophores absorb at this wavelength.
Column Temp. Below 30 °CTo prevent on-column degradation of the analyte. nih.gov

Following separation, the structural elucidation of the degradation products is carried out using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradants. nih.gov Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, offering insights into the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is crucial for the definitive identification of the structure of isolated degradation products. nih.gov Spectroscopic methods such as UV, IR, and mass spectrometry are also utilized for characterization. bohrium.com

Elucidation of Acid-Catalyzed Degradation Mechanisms for this compound

Under acidic conditions, this compound undergoes complex degradation pathways. The presence of the deuterium (B1214612) atoms in the phenylglycyl side chain is not expected to alter the fundamental degradation mechanisms observed for cefaclor, although it may have a minor effect on the kinetics of the reactions.

The strained beta-lactam ring is the most reactive site in the this compound molecule and is susceptible to hydrolysis. mdpi.comkhanacademy.org In an acidic environment, the carbonyl group of the beta-lactam ring is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. This leads to the opening of the beta-lactam ring, resulting in the formation of an inactive penicilloic acid-like derivative. This initial hydrolysis step is often the precursor to further degradation reactions. nih.govresearchgate.net The degradation of cefaclor has been shown to follow first-order kinetics under constant pH and temperature. researchgate.net

Following the initial hydrolysis of the beta-lactam ring, the degradation of this compound proceeds through several rearrangement pathways. One significant pathway involves the contraction of the six-membered dihydrothiazine ring into a five-membered thiazole (B1198619) ring, which is thought to occur via an episulfonium ion intermediate. nih.govresearchgate.netnih.gov This leads to the formation of various thiazole derivatives. nih.govresearchgate.netresearchgate.net Another important degradation route involves the intramolecular attack of the primary amine from the phenylglycyl side chain on the "masked aldehyde" at carbon-6, which results in the formation of fluorescent substituted pyrazine derivatives, such as 2-hydroxy-3-phenyl pyrazine. nih.govresearchgate.net

Interactive Data Table: Major Degradation Product Categories of Cefaclor under Acidic Conditions

Degradation Product CategoryKey Structural FeatureProposed Formation Pathway
Thiazole Derivatives Five-membered thiazole ringRing contraction of the cephem nucleus via an episulfonium ion intermediate. nih.govresearchgate.netnih.gov
Pyrazine Derivatives Substituted pyrazine ringIntramolecular attack of the phenylglycyl side chain's primary amine. nih.govresearchgate.net
Hydrolysis/Rearrangement Products Opened beta-lactam ringDirect hydrolysis of the beta-lactam carbonyl with subsequent rearrangement. nih.govresearchgate.net

The phenylglycyl side chain plays a crucial role in the degradation of this compound. As mentioned, the primary amine of this side chain is directly involved in the formation of pyrazine derivatives through intramolecular aminolysis. nih.govresearchgate.netresearchgate.net The presence of deuterium atoms on the phenylglycyl moiety is not expected to introduce new degradation pathways. However, it could potentially influence the rates of reactions where a C-H bond at a deuterated position is broken in the rate-determining step, a phenomenon known as a kinetic isotope effect. For the formation of pyrazine derivatives, where the nucleophilic attack of the amine is the key step, the kinetic isotope effect of deuterium substitution on the phenyl ring is likely to be negligible. The primary degradation pathways are therefore expected to remain the same as for the non-deuterated compound.

Oxidative Degradation Pathways and Their Chemical Mechanisms in Deuterated Systems

Oxidative degradation of cefaclor is often initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov These radicals can abstract a hydrogen atom from various positions on the cefaclor molecule, leading to a cascade of reactions that can cleave the β-lactam ring, a critical component for its antibacterial activity. The substitution of hydrogen with deuterium at the phenylglycyl side chain in this compound introduces a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond in cefaclor. nih.gov

Postulated Oxidative Degradation Steps for this compound:

Initial Attack by ROS: Hydroxyl radicals or other ROS attack the molecule. The rate of hydrogen/deuterium abstraction from the phenylglycyl side chain is expected to be slower for the deuterated compound.

Formation of Intermediates: Radical intermediates are formed, which can then undergo further reactions.

β-Lactam Ring Cleavage: Subsequent reactions can lead to the opening of the β-lactam ring, rendering the antibiotic inactive.

Formation of Degradation Products: A variety of degradation products are formed, which would be analogous to those of cefaclor but potentially with the deuterium label intact on the phenylglycyl fragment.

Influence of Environmental Factors (e.g., pH, Temperature, Dissolved Oxygen) on Degradation Kinetics

The degradation of cefaclor is known to be significantly influenced by environmental factors such as pH, temperature, and the presence of dissolved oxygen. researchgate.net These same factors are expected to affect the degradation kinetics of this compound, although the rates may differ due to the kinetic isotope effect.

Temperature: An increase in temperature generally accelerates chemical reactions, including the degradation of cefaclor. ptfarm.pl Studies have shown a direct correlation between higher temperatures and increased degradation rates for cefaclor in aqueous solutions. nih.govresearchgate.net This relationship is expected to hold true for this compound. However, the activation energy for the degradation reactions involving the deuterated position might be slightly higher, potentially leading to a less pronounced increase in degradation rate with temperature compared to the non-deuterated analog.

Dissolved Oxygen: The presence of dissolved oxygen can contribute to the oxidative degradation of cefaclor. nih.govresearchgate.net For this compound, dissolved oxygen would also be a critical factor in its oxidative degradation. The enhanced stability of the C-D bond could make the deuterated analog more resistant to oxidation initiated by dissolved oxygen, especially at the site of deuteration.

Interactive Data Table: Expected Influence of Environmental Factors on the Degradation Rate of this compound (Hypothetical)

Environmental FactorConditionExpected Impact on Degradation Rate of this compound
pH Acidic (pH < 4)Relatively Stable
Neutral (pH 4-7)Moderate Stability
Alkaline (pH > 7)Increased Degradation (primarily hydrolysis)
Temperature Low (e.g., 4°C)Slow Degradation
Ambient (e.g., 25°C)Moderate Degradation
Elevated (e.g., 40°C)Accelerated Degradation
Dissolved Oxygen Low ConcentrationReduced Oxidative Degradation
High ConcentrationIncreased Oxidative Degradation

Comparative Degradation Studies: Deuterated vs. Non-Deuterated Cefaclor Analogs for Mechanistic Insights

Direct comparative degradation studies of this compound and cefaclor are essential for elucidating the precise mechanistic insights imparted by deuterium substitution. While specific experimental data for the deuterated compound is lacking, a comparative analysis can be constructed based on the known degradation of cefaclor and the principles of the kinetic isotope effect.

The primary difference in the degradation pathways is expected to arise from reactions where the cleavage of a bond to the deuterium atom is the rate-determining step. In such cases, the degradation of this compound would be slower than that of cefaclor.

Hydrolytic vs. Oxidative Degradation:

Hydrolysis: The hydrolysis of the β-lactam ring is a major degradation pathway for cefaclor and is primarily dependent on pH and temperature. Since the deuterium substitution is on the phenylglycyl side chain and not directly on the β-lactam ring, the kinetic isotope effect on the rate of hydrolysis is expected to be minimal. However, subtle electronic effects of deuteration could indirectly influence the reactivity of the β-lactam carbonyl group.

Oxidation: As previously discussed, oxidative degradation, particularly that initiated by the abstraction of a hydrogen/deuterium atom from the phenylglycyl side chain, is where a significant kinetic isotope effect would be observed. This would lead to a greater stability of this compound against oxidative stress compared to cefaclor.

Data Table: Comparative Degradation Profile of Cefaclor and Hypothesized Profile of this compound

Degradation ParameterCefaclor (Non-Deuterated)This compound (Deuterated - Hypothesized)Rationale for Difference
Primary Degradation Pathways Hydrolysis, OxidationHydrolysis, OxidationSame primary pathways are expected.
Rate of Hydrolysis (Alkaline pH) SignificantLikely similar, with potential for minor secondary isotope effects.Deuteration is not at the site of hydrolysis.
Rate of Oxidation (at Phenylglycyl site) Susceptible to hydrogen abstraction.Slower rate of deuterium abstraction.Kinetic Isotope Effect (stronger C-D bond).
Overall Stability Moderately stable, susceptible to heat, alkaline pH, and oxidation.Potentially enhanced stability, particularly against oxidative degradation.Slower rate of key oxidative degradation steps.
Major Degradation Products Phenylglycine, amino-chloro-cephem-carboxylic acid derivatives. nih.govDeuterated phenylglycine and other analogous degradation products.Degradation products would retain the deuterium label from the side chain.

Quantitative Analytical Method Development and Validation for D Phenylglycyl Cefaclor D5 As a Research Tool

Chromatographic Methodologies Utilizing Stable Isotope-Labeled Internal Standards in Research Settings

The primary purpose of using a SIL internal standard like D-Phenylglycyl Cefaclor-d5 is to correct for variability in sample processing and instrumental analysis. scispace.com The internal standard is added to samples at a known concentration at the beginning of the workflow. Because the SIL standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction, degradation, or adsorption, and crucially, similar ionization suppression or enhancement effects in the mass spectrometer. waters.comnih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Deuterated Analogs

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating the analyte and its deuterated internal standard from other components in the sample matrix before detection. researchgate.net The development of a robust HPLC method is critical for ensuring accurate quantification.

The process begins with selecting an appropriate stationary phase, typically a C18 reversed-phase column for compounds like Cefaclor (B193732). researchgate.net The mobile phase, a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is then optimized. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation and sharp peak shapes. acs.org

A key consideration when working with deuterated analogs is the potential for a chromatographic isotope effect. oup.com The replacement of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in retention times, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography. scispace.comoup.com While this separation is often minimal, the HPLC method must be optimized to ensure that the analyte and this compound co-elute as closely as possible. waters.com This ensures that both compounds experience the same matrix effects at the same time, which is a prerequisite for accurate correction. oup.com Method parameters such as gradient slope, flow rate, and column temperature are carefully adjusted to minimize this effect and achieve symmetrical peaks. researchgate.net

Table 1: Example of Optimized HPLC Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantitation of Deuterated Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the high-sensitivity quantitation of analytes in complex mixtures due to its exceptional specificity and sensitivity. waters.commdpi.com After chromatographic separation by HPLC, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI).

In the mass spectrometer, the analyte and the this compound internal standard are distinguished by their mass-to-charge (m/z) ratios. The deuterium atoms in the internal standard give it a higher mass than the unlabeled analyte. acanthusresearch.com For high-specificity detection, a technique called Multiple Reaction Monitoring (MRM) is used. In MRM, the first quadrupole of the mass spectrometer is set to isolate the specific m/z of the parent ion (e.g., Cefaclor). This parent ion is then fragmented in a collision cell, and the second quadrupole is set to detect a specific, characteristic fragment ion. mdpi.com This process is done simultaneously for both the analyte and its deuterated internal standard. The transition from a specific parent ion to a specific product ion is highly selective and significantly reduces background noise, enabling sensitive detection. nih.gov

Table 2: Illustrative MRM Transitions for Cefaclor and this compound

CompoundParent Ion (m/z)Product Ion (m/z)Ionization Mode
Cefaclor Analyte368.1179.1Positive (ESI+)
This compound (IS)373.1184.1Positive (ESI+)

Note: These m/z values are hypothetical and for illustrative purposes.

Sample Preparation Techniques (e.g., Solid Phase Extraction) for Deuterated Cefaclor Analysis in Complex Research Matrices

Analysis of this compound and its corresponding analyte in complex research matrices, such as blood plasma or urine, requires an effective sample preparation step to remove interfering substances like proteins, salts, and lipids. waters.comnih.gov These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. waters.com

Solid Phase Extraction (SPE) is a widely used and effective technique for sample clean-up and concentration. waters.comacs.orgresearchgate.net The process involves passing the liquid sample (to which the deuterated internal standard has been added) through a cartridge containing a solid sorbent. The selection of the sorbent depends on the chemical properties of the analyte. For a compound like Cefaclor, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent might be used. mdpi.com

The basic steps of an SPE procedure are:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727), followed by an equilibration step with water or a buffer. acs.org

Loading: The sample is passed through the cartridge. The analyte and the deuterated internal standard are retained on the sorbent, while many matrix components pass through to waste. acs.org

Washing: The cartridge is washed with a weak solvent to remove any remaining interferences without dislodging the compounds of interest. acs.org

Elution: A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them into a clean collection tube. acs.org

The resulting eluate is typically evaporated to dryness and then reconstituted in a small volume of the initial mobile phase before injection into the LC-MS/MS system. mdpi.com This procedure effectively cleans the sample and concentrates the analyte, improving the sensitivity and robustness of the assay. waters.com

Method Validation Parameters for Deuterated Analogs as Internal Standards in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.govclearsynth.com For quantitative methods using deuterated internal standards, validation ensures the reliability, accuracy, and precision of the results. nih.gov

Linearity, Accuracy, Precision, and Selectivity for Deuterated Compounds

These four parameters are central to method validation. nih.gov

Linearity: This establishes the relationship between the concentration of the analyte and the instrument's response over a specific range. It is assessed by analyzing a series of calibration standards at different concentrations. The response is measured as the peak area ratio of the analyte to the deuterated internal standard. A calibration curve is generated by plotting this ratio against the analyte concentration, and a linear regression analysis is performed. For a method to be considered linear, the coefficient of determination (R²) should typically be ≥0.99. researchgate.netnih.gov

Accuracy: This measures the closeness of the determined value to the true value. It is evaluated by analyzing quality control (QC) samples at known concentrations (low, medium, and high) and calculating the percent relative error (%RE). Acceptance criteria are often within ±15% of the nominal value (or ±20% at the lower limit of quantitation). mdpi.com

Precision: This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). Intra-assay precision (repeatability) is assessed within a single analytical run, while inter-assay precision (reproducibility) is assessed over multiple runs on different days. The acceptance criterion for precision is typically an RSD of ≤15% (or ≤20% at the lower limit of quantitation). mdpi.com

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. It is demonstrated by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte or the deuterated internal standard. mdpi.com

Table 3: Representative Method Validation Data for Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18)
Accuracy (%RE) Precision (%RSD)
LQC 5.0-2.5%6.8%
MQC 50.01.8%4.5%
HQC 400.00.9%3.1%

Determination of Limits of Detection (LOD) and Quantitation (LOQ) for Deuterated Compounds

The limits of detection and quantitation define the sensitivity of the analytical method. nih.govnih.gov

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de It is often determined by analyzing samples with very low concentrations of the analyte and is typically defined as the concentration that produces a signal-to-noise (S/N) ratio of at least 3:1. loesungsfabrik.de

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govloesungsfabrik.de The LOQ is a critical parameter for quantitative assays and is usually the lowest point on the calibration curve. nih.gov The analyte response at the LOQ should be at least five to ten times the response of a blank sample, and the precision (%RSD) and accuracy (%RE) should typically be within 20%. mdpi.comeuropa.eu

Determining these limits ensures the method is sensitive enough for its intended research application. nih.gov

Table 4: Summary of Method Sensitivity Parameters

ParameterDefinitionTypical Value (ng/mL)
LOD Lowest detectable concentration (S/N ≥ 3)0.5
LOQ Lowest quantifiable concentration (Accuracy/Precision ≤ 20%)1.5

Stability of this compound in Analytical Solutions and Matrices

The stability of this compound, as a deuterated internal standard, is a critical parameter in the development of robust quantitative analytical methods. Its stability is intrinsically linked to the stability of the parent compound, Cefaclor, as they share the same core chemical structure. Cefaclor is known to be susceptible to degradation through several pathways, particularly in aqueous solutions. researchgate.netnih.gov Therefore, understanding these degradation routes is essential for defining the appropriate storage and handling conditions for analytical solutions containing this compound.

The primary degradation pathways for Cefaclor, which are presumed to be mirrored by its deuterated analog, include hydrolysis of the β-lactam ring, intramolecular aminolysis, and rearrangement. researchgate.netbohrium.com These processes can be significantly influenced by environmental factors such as pH, temperature, oxygen, and light. researchgate.net For instance, studies on Cefaclor degradation have shown that it undergoes intramolecular aminolysis in neutral aqueous mediums, where the side-chain amino group attacks the β-lactam moiety. researchgate.net In acidic conditions, degradation pathways can involve hydrolysis of the β-lactam carbonyl and contraction of the cephem ring to form thiazole (B1198619) derivatives. nih.gov

When this compound is used as an internal standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is added to samples at the beginning of the preparation process. The fundamental assumption is that the deuterated standard will experience the same degradation and matrix effects as the analyte of interest during sample storage, extraction, and analysis. researchgate.net This co-behavior allows the standard to compensate for any analyte loss, ensuring accurate quantification. However, the potential for deuterium-hydrogen exchange must also be considered, as this can compromise the accuracy of results. This exchange is more likely to occur if deuterium atoms are located at exchangeable positions on the molecule. hilarispublisher.comsigmaaldrich.com

Given these factors, stability assessments for this compound in various analytical solvents and biological matrices (e.g., plasma, urine) are crucial during method validation. These studies typically evaluate short-term (bench-top), long-term (frozen), and freeze-thaw stability. researchgate.net The results inform best practices for sample and standard solution handling to minimize degradation and ensure the reliability of the quantitative data.

Table 1: Key Factors Influencing the Stability of Cefaclor and its Deuterated Analogs in Analytical Settings

ParameterInfluence on StabilityRecommended Handling Practice
pH Degradation is pH-dependent; both acidic and alkaline conditions can accelerate hydrolysis of the β-lactam ring. researchgate.netnih.govnih.govMaintain solutions at an optimal pH, typically near neutral, and use buffered mobile phases for chromatography.
Temperature Higher temperatures significantly increase the rate of degradation reactions. researchgate.netmdpi.comStore stock solutions and prepared samples at low temperatures (e.g., refrigerated or frozen at -30°C). researchgate.net Avoid prolonged exposure to ambient temperatures.
Light Exposure to UV radiation can induce photodegradation.Store solutions in amber vials or protect them from light to prevent photochemical reactions.
Matrix Components Biological matrices (plasma, urine) contain enzymes and other components that can cause degradation or ion suppression/enhancement in MS analysis. researchgate.netresearchgate.netUse a stable isotope-labeled internal standard to compensate for matrix effects. Process samples promptly after collection.
Oxygen/Oxidation Cefaclor can be degraded by oxidation. researchgate.netDegas solvents and mobile phases where necessary and consider storing standards under an inert atmosphere for long-term stability.

Application of this compound as a Reference Standard for Impurity Profiling in Research and Development

In pharmaceutical research and development, the comprehensive profiling of impurities in active pharmaceutical ingredients (APIs) is a regulatory requirement to ensure safety and efficacy. synthinkchemicals.com this compound serves as an invaluable research tool in this context, functioning as a stable isotope-labeled (SIL) internal standard for the accurate quantification of process-related impurities and degradation products of Cefaclor.

The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry. scispace.com Because this compound is chemically almost identical to Cefaclor and its structurally related impurities, it exhibits nearly identical behavior during chromatographic separation and ionization in the mass spectrometer. researchgate.net However, it is distinguishable by its higher mass due to the five deuterium atoms. This property allows it to be added at a known concentration to a Cefaclor sample at an early stage of the analytical process. It can then reliably correct for variations in extraction recovery, injection volume, and instrument response, including matrix-induced ion suppression or enhancement. researchgate.net

During impurity profiling, analytical methods like LC-MS/MS are employed to separate and detect impurities, which may be present at very low levels. synthinkchemicals.com The presence of this compound allows for the precise quantification of these impurities by calculating the peak area ratio of the target impurity to the deuterated standard. This approach significantly improves the accuracy and precision of the measurements compared to methods using external calibration or structural analog internal standards, which may not behave identically to the analyte. scispace.com This is critical for monitoring impurity levels across different manufacturing batches and in stability studies, ensuring that they remain within established safety thresholds.

Assessment of Cefaclor-Related Impurities (e.g., D-Phenylglycine, N-Phenylglycyl Cefaclor) using Deuterated Standards

The accurate assessment of specific Cefaclor-related impurities, such as D-Phenylglycine and N-Phenylglycyl Cefaclor, is a primary application for deuterated standards like this compound. D-Phenylglycine is a known starting material and potential process impurity in Cefaclor synthesis, often referred to as Cefaclor EP Impurity A. synzeal.comsynthinkchemicals.compharmaffiliates.com N-Phenylglycyl Cefaclor is another potential process-related impurity. researchgate.net

The analytical challenge lies in quantifying these trace-level compounds with high accuracy amidst a large excess of the Cefaclor API. Using this compound as an internal standard in an LC-MS/MS method addresses this challenge effectively. The methodology involves the following steps:

A precise amount of the this compound standard is spiked into the Cefaclor sample being tested.

The sample is prepared (e.g., dissolved, extracted) and injected into the LC-MS/MS system.

During chromatography, the impurities and the deuterated standard are separated from the main Cefaclor peak and from each other. The deuterated standard is designed to co-elute or elute very close to the target analytes.

In the mass spectrometer, specific precursor-to-product ion transitions are monitored for each impurity (e.g., D-Phenylglycine) and for the deuterated standard in multiple reaction monitoring (MRM) mode. nih.gov

The concentration of the impurity is calculated based on the ratio of its measured signal intensity to the signal intensity of the known amount of the deuterated standard.

This ratiometric approach corrects for analytical variability, leading to highly reliable quantitative results. It allows researchers to accurately track the levels of specific impurities, validate manufacturing process controls, and ensure the final product meets stringent quality specifications.

Table 2: Selected Cefaclor-Related Compounds and Impurities

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role/Type
This compound N/AC₂₃H₁₆D₅ClN₄O₅S505.99Deuterated Reference Standard pharmaffiliates.com
Cefaclor 53994-73-3C₁₅H₁₄ClN₃O₄S367.81Active Pharmaceutical Ingredient
D-Phenylglycine 875-74-1C₈H₉NO₂151.16Impurity A (Starting Material) pharmaffiliates.com
N-Phenylglycyl Cefaclor N/AC₂₃H₂₁ClN₄O₅S500.95Potential Process Impurity researchgate.net
Δ-3-Cefaclor 152575-13-8C₁₅H₁₄ClN₃O₄S367.81Impurity D (Isomer) pharmaffiliates.com
Cefaclor Open-Ring Impurity 188915-50-6C₁₄H₁₄ClN₃O₄S355.80Impurity E (Degradant) pharmaffiliates.com

Standardization and Traceability in Analytical Research Utilizing Deuterated Reference Materials

The use of deuterated reference materials like this compound is fundamental to achieving standardization and metrological traceability in analytical research. Metrological traceability is the property of a measurement result that allows it to be related to a stated reference, usually a national or international standard, through an unbroken and documented chain of calibrations. nist.govnac-us.org This concept ensures that measurement results are accurate, comparable across different laboratories and over time, and defensible from a regulatory standpoint.

When this compound is used as a reference material, its own quality is paramount. High-quality reference materials are produced by accredited producers who operate under rigorous quality systems, such as those outlined in ISO 17034. aroscientific.comsigmaaldrich.com These standards mandate proper characterization, including determination of identity, purity, and concentration, as well as assessments of homogeneity and stability. researchgate.neteuropean-accreditation.org

The traceability chain for a measurement using this compound is established as follows:

The mass of the this compound standard used to prepare a stock solution is measured on a balance that has been calibrated with weights traceable to the SI unit of mass (the kilogram).

The stock solution is prepared using calibrated volumetric glassware, establishing traceability for the volume.

This well-characterized solution of the deuterated standard is then used to calibrate the instrument response and quantify the Cefaclor impurity.

Each step in this process has an associated measurement uncertainty, and these are combined to calculate the total uncertainty of the final impurity result. copernicus.orgvaisala.com

By following this process, the quantitative value reported for an impurity like D-Phenylglycine is not just a number but a result traceable to the International System of Units (SI). sigmaaldrich.comiaea.org This provides high confidence in the data, which is essential for making critical decisions in drug development, such as batch release and stability assessments.

Mechanistic and Research Applications of D Phenylglycyl Cefaclor D5 in Pre Clinical and in Vitro Systems

Investigating Drug Metabolism Pathways through Stable Isotope Tracing in Biological Research

The use of stable isotope-labeled compounds, such as D-Phenylglycyl Cefaclor-d5, is a cornerstone of modern drug metabolism research. acs.orgresearchgate.net These labeled molecules act as tracers, allowing scientists to follow their journey through complex biological systems without the need for radioactive isotopes. scispace.com This approach, combined with highly sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the precise identification and quantification of metabolites, providing a clear picture of a drug's metabolic fate. researchgate.net

Elucidating Deuterium (B1214612) Isotope Effects on Metabolic Transformations

The replacement of hydrogen with deuterium can significantly influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). ingenza.comresearchgate.net This effect is rooted in the fundamental principles of chemical kinetics and quantum mechanics.

The bond between carbon and deuterium (C-D) has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. youtube.comresearchgate.net Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position. researchgate.netacs.org This slowing of metabolism can be substantial, with reaction rates for C-D bonds being up to 10 times slower than for C-H bonds. acs.org

This KIE is a valuable tool for mechanistic studies. symeres.com By strategically placing deuterium atoms on a molecule like this compound, researchers can probe which positions are most susceptible to metabolic attack by enzymes such as the cytochrome P450 (CYP) family. nih.gov A significant reduction in the rate of metabolism for the deuterated compound compared to its non-deuterated counterpart provides strong evidence that the deuterated site is a primary location of metabolic transformation. researchgate.netsemanticscholar.org

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property Carbon-Hydrogen (C-H) Bond Carbon-Deuterium (C-D) Bond Implication for Metabolism
Atomic Mass of Isotope ~1 amu ~2 amu Increased mass contributes to lower vibrational frequency.
Bond Strength Weaker Stronger Higher activation energy is required to break the C-D bond. youtube.com
Zero-Point Energy Higher Lower A key factor contributing to the greater strength of the C-D bond. youtube.com

| Reaction Rate in Metabolism | Faster | Slower (Kinetic Isotope Effect) | Allows for the identification of metabolic "soft spots". nih.gov |

Identification and Characterization of Deuterated Metabolites and Their Formation Pathways

This compound serves as an ideal tracer for mapping metabolic pathways. researchgate.net When introduced into an in vitro system, such as human liver microsomes or hepatocytes, the compound undergoes the same enzymatic transformations as its non-labeled analog. nih.gov However, the resulting metabolites retain the deuterium label, giving them a unique mass signature that is easily distinguishable from endogenous molecules in the biological matrix. scispace.com

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can separate and detect these deuterated metabolites. nih.gov The mass shift of +5 atomic mass units (due to the five deuterium atoms) allows for the unambiguous identification of all drug-related material. acs.org By analyzing the fragmentation patterns of these metabolites in tandem mass spectrometry (MS/MS), scientists can determine the precise location of metabolic modifications, such as hydroxylation, oxidation, or conjugation. nih.govnih.gov This detailed structural information is crucial for constructing a comprehensive metabolic map, identifying the enzymes responsible for each transformation, and understanding the complete disposition of the parent compound. acs.orgnih.gov

Advanced Pharmacokinetic Research Methodologies Utilizing Deuterated Internal Standards

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological fluids is fundamental to PK research. Deuterated compounds like this compound are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis. nih.govkcasbio.com

Enhancing Analytical Precision and Robustness in Pharmacokinetic Study Design

In quantitative analysis, particularly using LC-MS/MS, an internal standard is added at a known concentration to all samples, calibrators, and quality controls. texilajournal.com Its purpose is to correct for variability during sample processing and analysis. clearsynth.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice because its physicochemical properties are nearly identical to the analyte (the non-deuterated compound). kcasbio.com

This near-identical nature ensures that the SIL-IS and the analyte behave similarly during every step of the analytical process, including:

Extraction: Both compounds will have the same recovery from the biological matrix (e.g., plasma or urine). texilajournal.com

Chromatography: The SIL-IS co-elutes with the analyte, meaning they exit the chromatography column at the same time. texilajournal.com

Ionization: Both compounds experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. kcasbio.com This is critical for correcting for "matrix effects," where other components in the sample can interfere with the analyte's signal. kcasbio.com

By measuring the ratio of the analyte's response to the internal standard's response, the method can achieve high levels of precision and accuracy, which are essential for reliable pharmacokinetic studies. nih.govresearchgate.net The use of a SIL-IS is strongly recommended by regulatory agencies and is considered a hallmark of a robust and reliable bioanalytical method. kcasbio.com

Table 2: Advantages of Deuterated Internal Standards in Bioanalysis

Feature Deuterated Internal Standard (SIL-IS) Structural Analog IS
Chromatographic Retention Time Co-elutes with the analyte Elutes at a different time
Extraction Recovery Identical to the analyte May differ from the analyte
Ionization Efficiency Identical to the analyte May differ, leading to inaccurate matrix effect correction
Correction for Matrix Effects Excellent and reliable kcasbio.com Unreliable and risky

Compartmental Modeling of Deuterated Compound Disposition in Pre-Clinical Models (theoretical and modeling focus)

Compartmental models are mathematical frameworks used to simplify the complex processes of drug disposition in the body. libretexts.orgtoxmsdt.com These models describe the body as a series of interconnected compartments, and the movement of the drug between these compartments is defined by rate constants. libretexts.org

One-Compartment Model: This is the simplest model, viewing the entire body as a single, uniform compartment. toxmsdt.com It assumes that after administration, the drug distributes instantaneously and evenly throughout the body and is eliminated in a first-order process. libretexts.org

Two-Compartment Model: This model is more commonly used and provides a more realistic representation for many drugs. toxmsdt.com It divides the body into a central compartment (representing blood and highly perfused organs like the liver and kidneys) and a peripheral compartment (representing less well-perfused tissues like fat and muscle). libretexts.org The drug distributes from the central to the peripheral compartment and is eliminated from the central compartment. toxmsdt.com

Data obtained from pre-clinical studies using this compound can be used to populate these models. By measuring the concentration of the deuterated compound in plasma at various time points after administration, researchers can generate a concentration-time curve. This curve is then fitted to a compartmental model using specialized software. The model can then be used to calculate key pharmacokinetic parameters, such as volume of distribution, clearance, and elimination half-life, which describe the compound's disposition. nih.govnih.gov

Future Directions and Emerging Research Avenues for D Phenylglycyl Cefaclor D5

Development of Novel Deuterated Cephalosporin (B10832234) Analogs with Enhanced Research Utility

The development of novel deuterated cephalosporin analogs, including derivatives of D-Phenylglycyl Cefaclor-d5, holds immense promise for enhancing their utility as research tools. The substitution of hydrogen with deuterium (B1214612) can lead to significant alterations in the physicochemical properties of molecules, a phenomenon known as the kinetic isotope effect. simsonpharma.comnih.gov This effect can be harnessed to create analogs with improved metabolic stability, allowing for more accurate investigations into drug metabolism and pharmacokinetic profiles. acs.orgnih.gov

Future research will likely focus on synthesizing a broader library of deuterated cephalosporins with deuterium atoms placed at various strategic positions. This will enable a systematic evaluation of how deuteration at different sites affects the molecule's interaction with biological systems. These novel analogs could serve as invaluable internal standards for mass spectrometry-based quantification, offering greater precision in analytical studies. nih.govsynergyanalyticallabs.com

Table 1: Potential Research Applications of Novel Deuterated Cephalosporin Analogs

Research AreaApplication of Deuterated AnalogsPotential Benefit
Pharmacokinetics Tracing the metabolic fate of the drugImproved understanding of absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgnih.gov
Analytical Chemistry Internal standards for mass spectrometryEnhanced accuracy and sensitivity in quantitative analyses. simsonpharma.com
Drug Metabolism Studies Investigating metabolic pathwaysElucidation of biotransformation processes and identification of metabolites.
Enzyme Inhibition Assays Probing enzyme-substrate interactionsDeeper insights into the mechanism of action of cephalosporin antibiotics.

Advanced Computational Chemistry and Molecular Modeling Studies of Deuterated Cefaclor (B193732) Behavior and Interactions

Computational chemistry and molecular modeling are poised to play a pivotal role in elucidating the behavior and interactions of deuterated compounds like this compound at the atomic level. These in silico approaches can predict how the subtle changes in mass and vibrational frequencies resulting from deuteration influence the molecule's conformational dynamics, binding affinities to target proteins, and reactivity.

Future molecular modeling studies will likely employ sophisticated quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the kinetic isotope effect on enzyme-catalyzed reactions involving deuterated cephalosporins. These studies can provide a detailed understanding of the transition states and reaction coordinates, offering insights that are often difficult to obtain through experimental methods alone. Such computational predictions can guide the rational design of next-generation deuterated analogs with tailored properties.

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research Methodologies

The era of systems biology and multi-omics research demands sophisticated tools to unravel the complexity of biological systems. nih.govnih.gov Deuterated analogs such as this compound can be powerful probes in these holistic approaches. mdpi.com In metabolomics, for instance, deuterated compounds can be used as tracers to follow the metabolic flux through various pathways, providing a dynamic view of cellular metabolism. nih.govnih.gov

The integration of data from genomics, transcriptomics, proteomics, and metabolomics allows for a more comprehensive understanding of how a drug affects a biological system. nih.govnih.govmdpi.com By using deuterated analogs, researchers can more accurately quantify changes in the metabolome in response to drug administration, helping to identify biomarkers of drug efficacy and toxicity. This multi-omics approach can provide a more complete picture of the drug's mechanism of action and its off-target effects. mdpi.com

Innovations in Deuterium Labeling Technologies and Strategies for Complex Molecules

The synthesis of complex deuterated molecules like this compound can be challenging. clearsynth.com However, recent advancements in deuterium labeling technologies are paving the way for more efficient and site-selective incorporation of deuterium. nih.govresearchgate.net Methodologies such as hydrogen isotope exchange (HIE) reactions, reductive deuteration, and the use of deuterated reagents are continually being refined to improve yields and reduce costs. acs.orgresearchgate.net

Future innovations will likely focus on the development of novel catalytic systems that can achieve highly specific deuteration patterns on complex molecular scaffolds. researchgate.net These advancements will be crucial for creating a diverse range of deuterated cephalosporin analogs for research purposes. Furthermore, the development of more cost-effective sources of deuterium will be essential to make these valuable research tools more accessible to the scientific community. simsonpharma.com

Expanding the Use of Deuterated Compounds in Mechanistic Enzymology and Early-Stage Drug Discovery Research

Deuterated compounds are invaluable tools in mechanistic enzymology for probing the intricacies of enzyme-catalyzed reactions. acs.org The kinetic isotope effect observed upon deuterium substitution can provide crucial information about rate-limiting steps and the nature of transition states in enzymatic pathways. acs.orgresearchgate.net In the context of cephalosporins, deuterated analogs can be used to study the mechanism of action of beta-lactamases, the enzymes responsible for antibiotic resistance.

In early-stage drug discovery, deuterated compounds can be used to improve the metabolic stability and pharmacokinetic properties of lead candidates. nih.govclearsynth.com By strategically replacing hydrogen with deuterium at metabolically labile sites, it is possible to slow down the rate of metabolic degradation, thereby enhancing the drug's half-life and therapeutic efficacy. simsonpharma.comnih.gov The insights gained from studying this compound and other deuterated cephalosporins could inform the design of future antibiotics with improved resistance profiles and clinical outcomes.

Q & A

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Answer: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Publish step-by-step protocols in open-access repositories (e.g., Zenodo).
  • Share raw NMR/MS spectra and crystallographic data (CIF files) as supplementary material.
  • Use electronic lab notebooks (ELNs) with version control to track modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.